6-Bromo-2-phenylbenzofuran
Overview
Description
6-Bromo-2-phenylbenzofuran is an organic compound with the molecular formula C14H9BrO. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenylbenzofuran typically involves the bromination of 2-phenylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve high yields and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-phenylbenzofuran.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
6-Bromo-2-phenylbenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenylbenzofuran involves its interaction with molecular targets in biological systems. The bromine substituent can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Phenylbenzofuran: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
6-Chloro-2-phenylbenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to variations in properties and applications.
6-Methyl-2-phenylbenzofuran:
Uniqueness: 6-Bromo-2-phenylbenzofuran is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Biological Activity
6-Bromo-2-phenylbenzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula , features a bromine atom at the 6-position of the benzofuran ring. This substitution plays a crucial role in its biological activity, influencing its reactivity and interaction with various biological targets.
Property | Value |
---|---|
IUPAC Name | 6-bromo-2-phenyl-1-benzofuran |
Molecular Formula | C14H9BrO |
Molecular Weight | 273.12 g/mol |
Melting Point | Not specified |
The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors. Notably, it has been shown to act as an inhibitor of monoamine oxidase (MAO), particularly the MAO-B isoform, which is involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of monoamines in the brain, potentially benefiting conditions like depression and neurodegenerative diseases.
Monoamine Oxidase Inhibition
Research indicates that derivatives of 2-phenylbenzofuran, including this compound, exhibit selective inhibition of MAO-B. For instance, studies have shown that certain derivatives can achieve IC50 values in the nanomolar range, demonstrating their potency as MAO inhibitors. The presence of bromine at specific positions enhances this activity, suggesting that structural modifications can significantly affect efficacy .
Biological Activities
This compound has been investigated for various biological activities:
- Antitumor Activity : Studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For example, it has been evaluated against lung adenocarcinoma cells (A549) and shown promising results in reducing cell viability through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Benzofuran derivatives are known for their antibacterial and antifungal activities. While specific data on this compound is limited, related compounds have demonstrated significant efficacy against various pathogens .
- Anti-inflammatory Effects : Some benzofuran derivatives exhibit anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on a series of benzofuran derivatives demonstrated that compounds similar to this compound significantly inhibited the proliferation of cancer cells. In vitro assays revealed that these compounds could induce apoptosis in A549 cells with an IC50 value around 16.4 μM . The mechanism involved disruption of key signaling pathways associated with cell survival.
Case Study 2: MAO Inhibition
In another investigation focusing on MAO inhibition, several derivatives were synthesized and tested for their ability to inhibit hMAO-A and hMAO-B enzymes. The results indicated that compounds bearing bromine at strategic positions exhibited enhanced selectivity towards MAO-B with IC50 values as low as 140 nM for some derivatives . This suggests that structural modifications can be tailored to optimize pharmacological profiles.
Properties
IUPAC Name |
6-bromo-2-phenyl-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUWCUQQZIJJNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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